molecular formula C10H11N5O3 B1648392 1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-imidazol-2-

1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-imidazol-2-

Cat. No.: B1648392
M. Wt: 249.23 g/mol
InChI Key: TVPRWUJDZPPUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-imidazol-2- is a heterocyclic compound that features two imidazole rings. Imidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-imidazol-2- typically involves the reaction of 1-methylimidazole with a suitable carboxylating agent. One common method is the condensation reaction between 1-methylimidazole and 2-carboxylic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-imidazol-2- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds .

Scientific Research Applications

Chemistry

In chemistry, 1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-imidazol-2- is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules such as DNA and proteins. Its ability to bind to specific sites on these molecules makes it a useful tool for studying molecular recognition and binding mechanisms .

Medicine

In medicine, imidazole derivatives are known for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities. 1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-imidazol-2- is investigated for its potential therapeutic applications in treating various diseases .

Industry

Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-imidazol-2- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.

    2-Methylimidazole: Another imidazole derivative with a methyl group at a different position.

    4-Methylimidazole: An imidazole derivative with a methyl group at the 4-position.

Uniqueness

1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-imidazol-2- is unique due to its dual imidazole rings and carboxamido functional groups. This structure provides it with distinct chemical reactivity and binding properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

IUPAC Name

1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]imidazole-2-carboxylic acid

InChI

InChI=1S/C10H11N5O3/c1-14-4-3-11-7(14)9(16)13-6-5-15(2)8(12-6)10(17)18/h3-5H,1-2H3,(H,13,16)(H,17,18)

InChI Key

TVPRWUJDZPPUGE-UHFFFAOYSA-N

SMILES

CN1C=CN=C1C(=O)NC2=CN(C(=N2)C(=O)O)C

Canonical SMILES

CN1C=CN=C1C(=O)NC2=CN(C(=N2)C(=O)O)C

Origin of Product

United States

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